![molecular formula C11H16ClNO2 B2549159 3-[(2-Phenylethyl)amino]propanoic acid hydrochloride CAS No. 124370-03-2](/img/structure/B2549159.png)
3-[(2-Phenylethyl)amino]propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Phenylethyl)amino]propanoic acid hydrochloride is a compound that can be associated with a variety of chemical structures and activities. It is structurally related to compounds that have been synthesized for their potential as cytotoxic agents, EP3 receptor antagonists, anti-ulcer agents, and GABA B receptor antagonists. The core structure consists of a propanoic acid backbone with an amino group substituted with a phenylethyl moiety, which can be modified to alter the compound's biological activity and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves the Mannich reaction, which is used to synthesize 1-aryl-3-phenethylamino-1-propanone hydrochlorides, potential cytotoxic agents . Optimal reaction conditions for these compounds were found to be a molar ratio of ketone, paraformaldehyde, and phenethylamine hydrochloride of 1:1.2:1 in ethanol containing concentrated hydrochloric acid . Other synthetic methods include the coupling reaction of phthalimidoacetyl chloride with methylmagnesium iodide, followed by reduction and hydrolysis to produce isotopomers of 1-amino-2-propanol .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-[(2-Phenylethyl)amino]propanoic acid hydrochloride has been determined by X-ray analysis, revealing a rigid bent-rod-like conformation . The structure is stabilized by hydrogen bonding and interactions with chloride ions in the crystal lattice .
Chemical Reactions Analysis
Compounds with the 3-phenylpropanoic acid motif can undergo various chemical reactions. For instance, racemic 2-amino-3-(heteroaryl)propanoic acids can be synthesized by reducing hydroxyimino precursors and subsequently formylated to produce formylamino derivatives . Additionally, the reactivity of the β-carboxylic functional group in 3-(trichlorogermyl)propanoic acid has been explored, showing unusual properties when reacting with phenylmagnesium bromide .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-[(2-Phenylethyl)amino]propanoic acid hydrochloride derivatives can vary widely depending on the substituents and structural modifications. For example, the introduction of substituents into the phenyl moieties can affect in vitro activities and metabolic stability . The crystal structure analysis provides insights into the solid-state properties, such as melting points and solubility . Optically active analogs of related compounds have been prepared, indicating the importance of chirality in the biological activity and physical properties of these molecules .
科学的研究の応用
Renewable Building Blocks for Materials Science
Phloretic acid (a closely related compound to 3-[(2-Phenylethyl)amino]propanoic acid hydrochloride) has been explored as a renewable building block in the synthesis of polybenzoxazine monomers, highlighting its potential for enhancing the properties of materials without the need for solvents or purification steps. The resulting materials show promising thermal and thermo-mechanical properties for a wide range of applications, emphasizing the sustainability aspect of using such compounds in materials science (Acerina Trejo-Machin et al., 2017).
Medical Applications through Polymer Modification
Radiation-induced hydrogels modified with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, exhibit enhanced swelling properties and thermal stability. These modifications also impart significant antibacterial and antifungal activities to the polymers, indicating their potential use in medical applications, such as wound dressings or drug delivery systems (H. M. Aly & H. L. A. El-Mohdy, 2015).
Synthesis of Antimicrobial Agents
The antimicrobial activity of derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and similar compounds has been demonstrated against various bacterial and fungal species. These findings support the potential of such compounds in the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Kristina Mickevičienė et al., 2015).
Corrosion Inhibition
Amino acid-based imidazolium zwitterions, synthesized from compounds including 2-(3-(1-carboxy-2-phenylethyl)-1H-imidazol-3-ium-1-yl)-3-phenylpropanoate, have been identified as effective corrosion inhibitors for mild steel. These compounds offer a green alternative for protecting metals against corrosion, especially in harsh industrial environments (V. Srivastava et al., 2017).
Chiral Building Blocks in Organic Synthesis
The synthesis of chiral alcohols, such as (S)-3-chloro-1-phenyl-1-propanol, utilizing microbial reductases highlights the importance of 3-[(2-Phenylethyl)amino]propanoic acid hydrochloride and related compounds as intermediates in producing enantiomerically pure substances. These chiral alcohols are crucial for the pharmaceutical industry, particularly in the synthesis of antidepressant drugs (Y. Choi et al., 2010).
特性
IUPAC Name |
3-(2-phenylethylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c13-11(14)7-9-12-8-6-10-4-2-1-3-5-10;/h1-5,12H,6-9H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGJQRDHILDTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Phenylethyl)amino]propanoic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

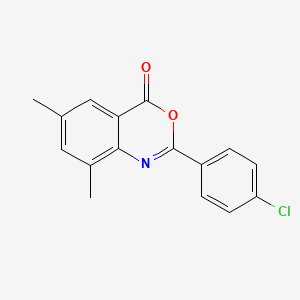
![2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2549077.png)
![3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2549078.png)
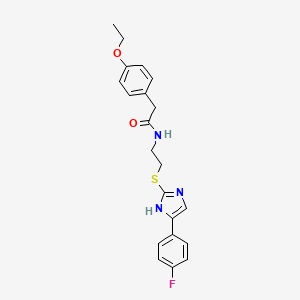

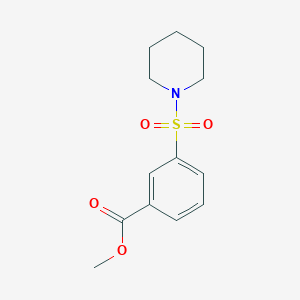

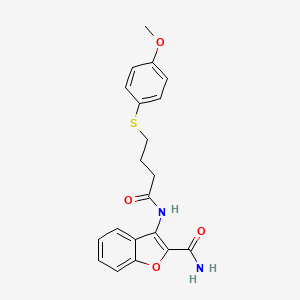
![(1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid](/img/structure/B2549092.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2549093.png)
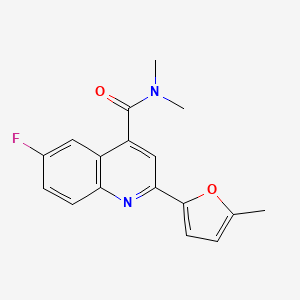
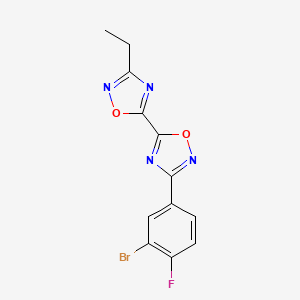
![(Z)-2-(4-chlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2549096.png)
